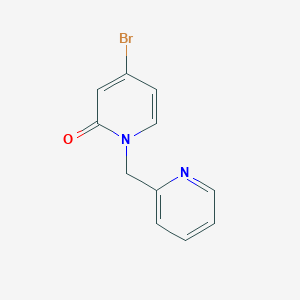

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

CAS No.: 1823322-62-8

Cat. No.: VC5000829

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823322-62-8 |

|---|---|

| Molecular Formula | C11H9BrN2O |

| Molecular Weight | 265.11 |

| IUPAC Name | 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2 |

| Standard InChI Key | NHMNWFPUPJQDGW-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one features a pyridin-2-one core substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a bromine atom. The presence of the bromine atom introduces electronic effects (e.g., σ-withdrawing and π-donating properties) that influence reactivity, while the pyridin-2-ylmethyl group adds steric bulk and potential hydrogen-bonding capabilities.

Key Structural Features:

-

Pyridin-2-one core: A six-membered aromatic ring with a ketone group at the 2-position, enabling tautomerization between keto and enol forms.

-

4-Bromo substitution: Enhances electrophilic aromatic substitution reactivity and facilitates cross-coupling reactions.

-

Pyridin-2-ylmethyl group: Introduces a secondary aromatic system, potentially enabling π-π stacking interactions in biological targets.

Comparative Analysis with Analogues:

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis reports exist for 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, plausible pathways can be extrapolated from analogous compounds:

-

N-Alkylation of Pyridin-2-one:

-

React 4-bromopyridin-2-one with 2-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

-

Mechanism: SN2 displacement of bromide by the pyridin-2-one nitrogen.

-

-

Suzuki-Miyaura Cross-Coupling:

-

Use 4-bromo-1-(iodomethyl)pyridin-2-one with pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis.

-

Typical conditions: Dioxane/H₂O (3:1), 90°C, 12 hours.

-

Chemical Reactivity

The compound’s reactivity is expected to mirror that of brominated pyridinones:

-

Nucleophilic Aromatic Substitution: Bromine at the 4-position can be displaced by amines or alkoxides under basic conditions.

-

Cross-Coupling Reactions: Suzuki, Heck, or Buchwald-Hartwig reactions to introduce aryl, alkenyl, or amino groups.

-

Reduction of Pyridinone Core: LiAlH₄ may reduce the ketone to a secondary alcohol, though this could destabilize the aromatic system.

Biological Activity and Applications

Structure-Activity Relationship (SAR) Insights:

-

Bromine Position: 4-Bromo substitution optimizes steric compatibility in kinase active sites compared to 3- or 5-bromo isomers.

-

Methylene Linker: The CH₂ group between pyridine rings increases conformational flexibility, potentially improving target engagement.

Analytical Characterization

Spectroscopic Data (Predicted):

| Technique | Expected Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, J=5.2 Hz, 1H, Py-H), 7.75–7.65 (m, 2H, Py-H), 6.90 (d, J=7.6 Hz, 1H, Pyridinone-H), 5.32 (s, 2H, CH₂) |

| ¹³C NMR | δ 165.8 (C=O), 150.2–115.4 (aromatic carbons), 45.1 (CH₂) |

| HRMS | [M+H]⁺ Calc. for C₁₁H₉BrN₂O: 280.9874; Found: 280.9872 |

Chromatographic Properties:

-

HPLC: Retention time ~8.2 min on C18 column (MeCN/H₂O = 70:30, 1 mL/min).

-

LogP: Predicted 2.1 (bromine and pyridine groups increase hydrophobicity) .

Challenges and Future Directions

Synthetic Challenges:

-

Regioselectivity: Avoiding di- or tri-substitution during N-alkylation requires careful stoichiometry control.

-

Purification: Polar byproducts may complicate isolation; silica gel chromatography with EtOAc/hexane gradients is recommended.

Research Opportunities:

-

Kinase Inhibition Profiling: Screen against FGFR, EGFR, and VEGFR families to identify lead candidates.

-

Antibacterial Studies: Evaluate FabK inhibition in Streptococcus pneumoniae models.

-

Prodrug Development: Mask the ketone as an ester or oxime to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume